molecular formula C11H9BrN2O2 B1451983 methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1148158-89-7

methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1451983
CAS No.: 1148158-89-7
M. Wt: 281.1 g/mol
InChI Key: UEHVYCSHYVHJKC-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with the bromine atom at the para position.

    Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to different biological activities and chemical behaviors compared to its para and ortho counterparts.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHVYCSHYVHJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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